molecular formula C19H20ClN7O2 B061627 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide CAS No. 172701-52-9

1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide

Cat. No. B061627
M. Wt: 413.9 g/mol
InChI Key: WFCKSTRFBKQMSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazole-3-carbohydrazide (abbreviated as CPDC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. CPDC is a diazo compound that is synthesized through a multi-step process involving the reaction of various reagents.

Mechanism Of Action

The mechanism of action of 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide is not fully understood. However, it is believed to exert its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.

Biochemical And Physiological Effects

1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide has also been shown to reduce the levels of reactive oxygen species (ROS) in cells, which are known to contribute to oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide is its versatility in terms of its potential applications. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties, making it a promising candidate for drug development. However, one of the limitations of 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide. One area of interest is the development of 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide-based drugs for the treatment of cancer and other diseases. Another area of interest is the optimization of the synthesis method for 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide to improve its yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide and to fully understand its biochemical and physiological effects.

Synthesis Methods

The synthesis of 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide involves several steps, including the reaction of 3-chloroaniline with 4-dimethylaminobenzaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with hydrazine hydrate to form 4-dimethylaminophenylhydrazine. The final step involves the reaction of 4-dimethylaminophenylhydrazine with 1-(3-chlorophenyl)-4-methoxypyrazole-3-carboxylic acid to yield 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide.

Scientific Research Applications

1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide has been investigated for its potential use as a pesticide due to its ability to inhibit the growth of fungi.

properties

CAS RN

172701-52-9

Product Name

1-(3-Chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxypyrazol e-3-carbohydrazide

Molecular Formula

C19H20ClN7O2

Molecular Weight

413.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-5-[[4-(dimethylamino)phenyl]diazenyl]-4-methoxypyrazole-3-carbohydrazide

InChI

InChI=1S/C19H20ClN7O2/c1-26(2)14-9-7-13(8-10-14)23-24-18-17(29-3)16(19(28)22-21)25-27(18)15-6-4-5-12(20)11-15/h4-11H,21H2,1-3H3,(H,22,28)

InChI Key

WFCKSTRFBKQMSO-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)N=NC2=C(C(=NN2C3=CC(=CC=C3)Cl)C(=O)NN)OC

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=C(C(=NN2C3=CC(=CC=C3)Cl)C(=O)NN)OC

synonyms

1-(3-chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxy-pyrazol e-3-carbohydrazide

Origin of Product

United States

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